molecular formula C15H9ClN2O2S B10997806 N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B10997806
M. Wt: 316.8 g/mol
InChI Key: WERYSSOBRPAGEN-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridyl group, a chloro substituent, and an isothiochromene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isothiochromene core, followed by the introduction of the pyridyl group and the chloro substituent. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve solvent-free grinding techniques to minimize waste and improve yield .

Chemical Reactions Analysis

N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interfere with specific molecular pathways.

    Industry: It can be employed in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

N-(4-Chloro-2-pyridyl)-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H9ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C15H9ClN2O2S/c16-10-5-6-17-13(8-10)18-14(19)12-7-9-3-1-2-4-11(9)15(20)21-12/h1-8H,(H,17,18,19)

InChI Key

WERYSSOBRPAGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=CC(=C3)Cl

Origin of Product

United States

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